molecular formula C8H10N4 B13139172 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-

1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-

Cat. No.: B13139172
M. Wt: 162.19 g/mol
InChI Key: ZPAVFJTXLJMWPY-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- consists of a triazole ring fused to a pyridine ring, with a methanamine group attached at the 8th position and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- can be achieved through various synthetic routes. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free tandem reaction, which results in the formation of the target compound in good-to-excellent yields .

Industrial Production Methods

Industrial production methods for 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- typically involve scalable and efficient synthetic routes. The use of continuous flow processes and mechanochemical methods are often employed to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-linked diheterocycles, while substitution reactions can introduce various functional groups onto the triazolopyridine scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- stands out due to its specific structural features, such as the methanamine group at the 8th position and the methyl group at the 3rd position, which contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-6-10-11-8-7(5-9)3-2-4-12(6)8/h2-4H,5,9H2,1H3

InChI Key

ZPAVFJTXLJMWPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2CN

Origin of Product

United States

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